Tantalum pentafluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

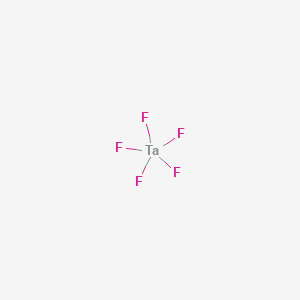

Tantalum pentafluoride is an inorganic compound with the chemical formula TaF₅. It is one of the principal molecular compounds of tantalum and is characterized by its white powder appearance. This compound is known for its volatility and its tendency to form oligomers in the solid state .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tantalum pentafluoride can be synthesized by treating tantalum metal with fluorine gas. This reaction typically occurs at elevated temperatures to ensure complete fluorination .

Industrial Production Methods: Another method involves reacting tantalum pentoxide or tantalum oxyhalide with an excess of anhydrous hydrogen fluoride in the presence of a dehydrating agent such as phosgene, thionyl chloride, or sulfuryl chloride. This method is advantageous for producing catalytically active anhydrous this compound in a single liquid-phase reaction step .

Análisis De Reacciones Químicas

Reactions with Water and Hydrofluoric Acid

Tantalum pentafluoride is hydrolyzed by water to form hydrous tantalum pentoxide (Ta2O5- nH2O) and hydrochloric acid :

2TaCl5+5H2O→Ta2O5+10HCl

Reaction with hydrofluoric acid yields this compound :

TaCl5+5HF→TaF5+5HCl

In the presence of fluoride, this compound forms the anions [TaF8]3−, [TaF7]2−, or [TaF6]−, depending on the nature of the counterion and the concentration of HF . High concentrations of HF favor the hexafluoride by virtue of the formation of HF2− :

[TaF7]2−+HF⇌[TaF6]−+HF2−

Lewis Acidity and Adduct Formation

TaF5 exhibits Lewis acidic behavior, forming adducts with neutral Lewis bases such as diethyl ether . It also reacts with fluoride sources to give the ions [TaF6]−, [TaF7]2−, and [TaF8]3− . Xenon difluoride (XeF2) reacts with TaF5 to form adducts like XeF2,TaF5 and XeF2,2TaF5 .

The diethylamido-tantalum fluorides, MF4NEt2 and MF3(NEt2)2, are formed from the pentafluorides and Me3SiNEt2 at 20 °C . They are weaker Lewis acids than the pentafluorides .

Reactions with Organometallic Compounds

Tantalum pentachloride (TaCl5) reacts with dimethylzinc to form dichlorotrimethyl tantalum, where three chlorine atoms are substituted with methyl groups :

2TaCl5+3Zn(CH3)2→2(CH3)3TaCl2+3ZnCl2

Separation from Niobium

In the Marignac process, Ta and Nb are separated by fractional crystallization of K2TaF7 from solutions of hydrofluoric acid . Under these conditions, niobium forms K2NbOF5, which is more soluble than K2TaF7 .

Formation of Oxyfluorides

Partial fluorination of tantalum-containing compounds with HF leads to the formation of oxyfluorides of tantalum (TaOxFy) . The formation of TaOxFy takes place at temperatures as low as room temperature and can be raised to optimize product selectivity and distribution . These oxyfluorides are volatile at elevated temperatures substantially higher than the sublimation temperatures of TaF5 .

Other Reactions

Tantalum pentachloride reacts with alcohols in the presence of an amine to form dinuclear alkoxides . For instance, with ethanol in the presence of diethylamine, the dinuclear tantalum ethoxide, Ta2(OC2H5)10, is obtained .

Reactions with Trimethylsilyldiethylamine

The reaction of trimethylsilyldiethylamine with niobium and tantalum pentafluorides yields fluorotrimethylsilane and a series of compounds in which one or more fluorine atoms are replaced by diethylamido groups .

Aplicaciones Científicas De Investigación

Catalytic Applications

Petrochemical Industry:

Tantalum pentafluoride serves as an essential catalyst in the petrochemical industry, particularly for isomerization and alkylation reactions . These processes are crucial for the production of high-octane fuels and various petrochemical products. TaF5 enhances the efficiency of these reactions by facilitating the rearrangement of hydrocarbon structures, thus improving yield and selectivity .

Fluorination Reactions:

TaF5 is also utilized as a fluorination catalyst , enabling the production of fluorinated hydrocarbons. It catalyzes reactions that involve the substitution of hydrogen atoms with fluorine, which is valuable for creating compounds with enhanced chemical stability and reactivity. This application is particularly important in synthesizing chlorofluorinated hydrocarbons .

Materials Science

Synthesis of Advanced Materials:

In materials science, this compound is used in the preparation of thin films and coatings . Its properties as a fluorinating agent make it suitable for producing tantalum-based materials that exhibit high thermal and chemical stability. These materials find applications in electronics, optics, and aerospace industries .

High-Purity Tantalum Sources:

TaF5 provides a water-insoluble source of tantalum for oxygen-sensitive applications, such as metal production in vacuum environments. This characteristic is crucial for maintaining the purity of tantalum during its extraction and processing stages .

High-Tech Industries

Electronics:

this compound plays a role in the electronics industry , particularly in the fabrication of capacitors and other components that require high-performance materials. The compound's unique properties allow it to be used in processes that demand precise control over material characteristics .

Nuclear Applications:

The compound is also investigated for its potential use in nuclear technologies , where tantalum's properties can be leveraged for radiation shielding and other specialized applications. Its ability to form stable complexes with other metals enhances its utility in these contexts .

Mecanismo De Acción

Tantalum pentafluoride exerts its effects primarily through its Lewis acidity. The compound’s tendency to form clusters in the solid state indicates its strong Lewis acidic nature. This property allows it to react with various fluoride sources to form different anionic complexes. Additionally, its ability to form adducts with neutral Lewis bases further highlights its reactivity .

Comparación Con Compuestos Similares

Niobium Pentafluoride (NbF₅): Similar in structure and reactivity to tantalum pentafluoride.

Antimony Pentafluoride (SbF₅): Another strong Lewis acid used in similar catalytic applications.

Uniqueness of this compound:

Stability in Reducing Environments: Unlike antimony pentafluoride, the this compound-hydrofluoric acid system is stable in reducing environments.

Formation of Various Anionic Complexes: this compound can form a range of anionic complexes depending on the concentration of hydrofluoric acid and the nature of the counterion.

This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Actividad Biológica

Tantalum pentafluoride (TaF5) is an inorganic compound with significant applications in various fields, including materials science and biomedical engineering. This article explores its biological activity, focusing on its potential effects in medical applications, particularly in tissue engineering and as a biomaterial.

Overview of this compound

This compound is a tantalum halide that appears as a white or light yellow solid. It is primarily used in the synthesis of other tantalum compounds and in the deposition of thin films for electronic applications. Its chemical formula is represented as TaF5, and it has a molecular weight of approximately 275.94 g/mol.

Biocompatibility and Cytotoxicity

Research indicates that tantalum-based materials demonstrate favorable biocompatibility, making them suitable for biomedical applications. A study focused on porous tantalum modified with calcium and zinc ions highlighted its antibacterial properties and ability to enhance cell differentiation and activity, particularly in bone tissue engineering .

- Cytotoxicity Tests : In vitro studies using human dental pulp stem cells (hDPSCs) assessed the cytotoxic effects of various tantalum-containing materials. The results showed that while tantalum oxide (Ta2O5) materials exhibited good cytocompatibility, the release of ions from these materials influenced cell viability and migration rates .

Biomineralization Potential

This compound has been evaluated for its role in promoting biomineralization, which is crucial for dental and orthopedic applications. The biomineralization potential was assessed through various assays, including Alizarin red S staining to visualize mineral deposits.

- Key Findings :

Study on Porous Tantalum for Biomedical Applications

A recent study investigated the modification of porous tantalum using hydrothermal methods to create Ca2+/Zn2+-doped Ta2O5 nanorods. These modifications aimed to enhance the material's biological performance by improving its antibacterial properties and promoting cell adhesion.

-

Methodology :

- Characterization techniques included scanning electron microscopy (SEM) and inductively coupled plasma-optical emission spectrometry (ICP-OES).

- Biological performance was evaluated through MTT assays to assess cell viability and antibacterial tests against common pathogens.

- Results :

Comparative Analysis of Tantalum Compounds

The following table summarizes key findings regarding the biological activity of different tantalum compounds:

| Compound | Biocompatibility | Antibacterial Activity | Biomineralization Potential |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Tantalum Oxide (Ta2O5) | Very High | High | Very High |

| Porous Tantalum | High | Very High | Moderate |

Propiedades

Número CAS |

7783-71-3 |

|---|---|

Fórmula molecular |

F5Ta |

Peso molecular |

275.9399 g/mol |

Nombre IUPAC |

tantalum(5+);pentafluoride |

InChI |

InChI=1S/5FH.Ta/h5*1H;/q;;;;;+5/p-5 |

Clave InChI |

YRGLXIVYESZPLQ-UHFFFAOYSA-I |

SMILES |

F[Ta](F)(F)(F)F |

SMILES canónico |

[F-].[F-].[F-].[F-].[F-].[Ta+5] |

Key on ui other cas no. |

7783-71-3 |

Pictogramas |

Corrosive; Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.